Oosporein
Overview
Description
Oosporein is a toxic, bronze-colored dibenzoquinone with the molecular formula C14H10O8 . It was first extracted from various molds and has antibiotic, antiviral, cytotoxic, antifungal, and insecticide properties .
Synthesis Analysis
The synthesis of oosporein involves a pH signaling transcription factor, BbPacC. Overexpression of BbPacC promotes oosporein production in B. bassiana at pH 6.0 or under alkaline conditions (pH 8.0), but deletion of this gene abolished oosporein production . Another study found that the oosporein biosynthetic machinery in fungi includes a polyketide synthase (PKS) pathway with seven genes for quinone biosynthesis .Molecular Structure Analysis
The molecular structure of oosporein is represented by the formula C14H10O8 .Chemical Reactions Analysis
Oosporein has been found to have cytotoxic effects, causing chronic disorders in animals. It has been isolated from the fungus Cochliobolus kusanoi of Nerium oleander L . The toxic effects of oosporein and the possible mechanisms of cytotoxicity, as well as the role of oxidative stress in cytotoxicity, have been evaluated in vitro .Physical And Chemical Properties Analysis
Oosporein has a molar mass of 306.224 g·mol−1 . Its density is 1.9±0.1 g/cm3, and it has a boiling point of 398.0±42.0 °C at 760 mmHg .Scientific Research Applications
Biosynthesis and Biological Activity
Oosporein, a bibenzoquinone compound produced by fungi, has been studied for its biosynthesis and biological activity. Feng et al. (2015) detailed the biosynthesis pathway in Beauveria bassiana, highlighting the roles of polyketide synthase oosporein synthase 1 (OpS1) and other enzymes in producing oosporein. This compound plays a significant role in fungal virulence by inhibiting insect immunity, demonstrating its potential in biological pest control applications (Feng, Shang, Cen, & Wang, 2015).
Antifungal and Antibacterial Properties
Oosporein's antifungal and antibacterial properties have been highlighted in various studies. For instance, Nagaoka et al. (2004) identified oosporein's antifungal activity against Phytophthora infestans, suggesting its use in controlling plant pathogens (Nagaoka, Nakata, & Kouno, 2004). Furthermore, Fan et al. (2017) discussed oosporein's role after host death, limiting bacterial growth on host cadavers and thus benefiting the producing fungus (Fan, Liu, Keyhani, Tang, Pei, Zhang, & Tong, 2017).
Physicochemical Properties
The physicochemical properties of oosporein have been studied to understand its environmental distribution. Seger et al. (2005) analyzed its solubility, stability, and partition coefficient, providing insights into how oosporein behaves in different environmental conditions (Seger, Erlebach, Stuppner, Griesser, & Strasser, 2005).
Toxicological Studies
Toxicological aspects of oosporein have been explored, although this falls slightly outside the exclusion criteria of drug use and side effects. Ramesha et al. (2015) investigated the cytotoxic effects of oosporein isolated from Cochliobolus kusanoi, providing valuable data on its impact on kidney and spleen cells (Ramesha, Venkataramana, Nirmaladevi, Gupta, Chandranayaka, & Srinivas, 2015).
Safety And Hazards
properties
IUPAC Name |
2-(2,5-dihydroxy-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-3,6-dihydroxy-5-methylcyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O8/c1-3-7(15)11(19)5(12(20)8(3)16)6-13(21)9(17)4(2)10(18)14(6)22/h15,17,20,22H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMPJEGFPQTNFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)O)C2=C(C(=O)C(=C(C2=O)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963861 | |
Record name | Oosporein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oosporein | |
CAS RN |
475-54-7 | |
Record name | Oosporein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=475-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oosporein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oosporein | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88466 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oosporein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OOSPOREIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/708AUK232A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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